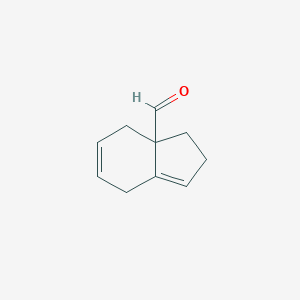
2,3,4,7-Tetrahydroindene-3a-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,7-Tetrahydroindene-3a-carbaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C10H12O and its molecular weight is 148.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthetic Intermediates
THICA serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for the introduction of diverse functional groups, making it a valuable building block in organic synthesis.
- Pharmaceutical Applications : THICA is utilized in the synthesis of biologically active compounds. For instance, it has been involved in the creation of novel indene derivatives that exhibit promising pharmacological properties. The ability to modify its structure through various chemical reactions enhances its utility in drug development.
- Agrochemical Applications : In agrochemistry, THICA is used to synthesize pesticides and herbicides. Its reactivity allows for the development of compounds that can effectively target specific pests while minimizing environmental impact.
Material Science Applications
THICA's properties make it suitable for use in advanced materials. Its incorporation into polymer matrices has been investigated for producing materials with enhanced mechanical and thermal properties.
- Resin Compositions : Recent studies have highlighted THICA's role in formulating low-dielectric resin compositions. These resins are essential in electronics for their insulating properties, which are critical for performance and reliability in electronic devices .
- Curing Agents : THICA has been explored as a curing agent for epoxy resins. Its ability to participate in cross-linking reactions contributes to the formation of robust polymer networks with improved thermal stability and chemical resistance .
Catalysis and Reaction Mechanisms
THICA has been studied within catalytic frameworks, particularly in reactions involving palladium and zirconium catalysts. The compound's ability to undergo regioselective transformations makes it a candidate for innovative synthetic methodologies.
- Regioselective Reactions : Research indicates that THICA can be involved in regioselective haloallylation processes, allowing for the controlled introduction of substituents at specific positions on the indene ring . This property is particularly advantageous when designing complex molecules with precise structural requirements.
- Zirconium-Mediated Cyclization : The compound has also been utilized in zirconium-mediated cyclization reactions, leading to the formation of bicyclic structures that are otherwise challenging to synthesize . This method showcases THICA's versatility as a precursor for more complex organic frameworks.
Case Study 1: Synthesis of Indene Derivatives
In a recent study published by RSC Publishing, researchers demonstrated the utility of THICA in synthesizing novel indene derivatives with potential anti-cancer properties. The synthetic route involved multiple steps where THICA acted as a pivotal intermediate, allowing for the introduction of various functional groups that enhanced biological activity .
Case Study 2: Development of Low-Dielectric Resins
Another study focused on developing low-dielectric resin systems using THICA as a key component. The resulting materials exhibited excellent thermal stability and dielectric properties suitable for high-frequency electronic applications. This research underscores the material's relevance in modern electronics .
Propriétés
Numéro CAS |
117679-05-7 |
|---|---|
Formule moléculaire |
C10H12O |
Poids moléculaire |
148.2 g/mol |
Nom IUPAC |
2,3,4,7-tetrahydroindene-3a-carbaldehyde |
InChI |
InChI=1S/C10H12O/c11-8-10-6-2-1-4-9(10)5-3-7-10/h1-2,5,8H,3-4,6-7H2 |
Clé InChI |
KBTWRTYYMRUVIN-UHFFFAOYSA-N |
SMILES |
C1CC2(CC=CCC2=C1)C=O |
SMILES canonique |
C1CC2(CC=CCC2=C1)C=O |
Synonymes |
3aH-Indene-3a-carboxaldehyde, 2,3,4,7-tetrahydro- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















